molecular formula C10H17N3O2S B12916388 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine CAS No. 89587-75-7

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine

Cat. No.: B12916388
CAS No.: 89587-75-7
M. Wt: 243.33 g/mol
InChI Key: DDGYQQCMCTUTFV-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methoxy and methylsulfanyl groups, along with a propylamine substituent, contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine can be achieved through several routes. One common method involves the cyclization of cyanoacetate and urea, followed by methylation to introduce the methoxy groups . This method is efficient and environmentally friendly, optimizing reaction conditions to improve yield and reduce waste. Industrial production methods may involve similar steps but on a larger scale, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other substituents.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfanyl positions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    2,6-Dimethoxy-5-(methylsulfanyl)-N-phenylpyrimidin-4-amine: Similar structure but with a phenyl group instead of a propylamine.

    2,6-Dimethoxy-5-(methylsulfanyl)-N-(propan-2-yl)pyrimidin-4-amine: Similar structure but with a propan-2-yl group. These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

89587-75-7

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine

InChI

InChI=1S/C10H17N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5-6H2,1-4H3,(H,11,12,13)

InChI Key

DDGYQQCMCTUTFV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=NC(=N1)OC)OC)SC

Origin of Product

United States

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